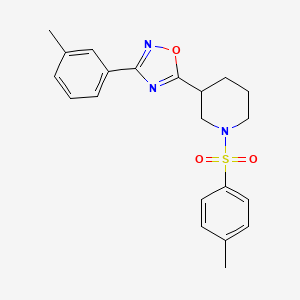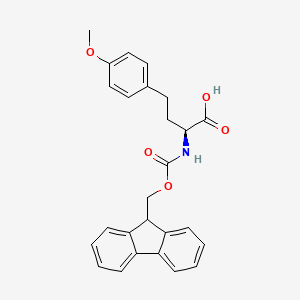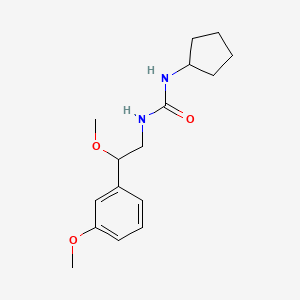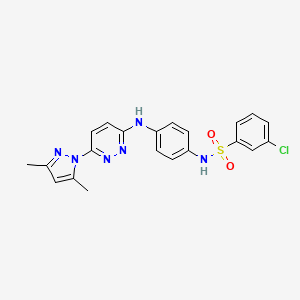
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been widely studied for its potential applications in neuroscience research, specifically in the field of glutamate receptors.
Mécanisme D'action
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol exerts its effects by binding to the AMPA receptor and preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. It has also been implicated in the pathophysiology of various neurological disorders, such as epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a highly selective and potent antagonist of the AMPA receptor, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and the need for high concentrations to achieve maximal effects.
Orientations Futures
There are several potential future directions for research involving 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in neuroscience research. Another area of interest is the investigation of the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential therapeutic applications of AMPA receptor antagonists in these disorders are also an important area of future research.
Méthodes De Synthèse
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an intermediate compound, which is then subjected to a series of reactions to yield this compound.
Applications De Recherche Scientifique
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission in the brain. It has been extensively used in neuroscience research to study the role of AMPA receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-6,7-dichloroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-6-4-9(16)19(18-6)10-3-2-7-5-8(14)11(15)13(20)12(7)17-10/h2-5,20H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICVKQICWVJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C(=C(C=C3C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)



![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)



![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)

![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)

